molecular formula C18H25NO13 B562131 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136734-56-0

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B562131
CAS No.: 136734-56-0
M. Wt: 463.392
InChI Key: ISCYUJSLZREARS-XCZSIQBNSA-N
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Description

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a chromogenic substrate used in various biochemical assays. It is particularly valuable for studying glycosidases, enzymes that hydrolyze glycosidic bonds. The compound is characterized by its ability to produce a yellow-colored product upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . This enzyme is responsible for breaking down complex sugars into simpler sugars, which can then be absorbed by the body.

Mode of Action

This compound acts as a chromogenic substrate for α-glucosidase . This means that it changes color when it interacts with the enzyme. The compound is cleaved by α-glucosidase, releasing p-nitrophenol . This interaction and the resulting changes can be used to measure the activity of α-glucosidase .

Result of Action

The cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This compound can be quantified by colorimetric detection at 405 nm , providing a measure of α-glucosidase activity. This can be useful in research contexts, particularly in studies related to carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucopyranosyl donor. The reaction is often catalyzed by acids or enzymes under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Recrystallization from solvents like water, methanol, or ethanol is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by glycosidases, typically in aqueous solutions.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The primary product of hydrolysis is 4-nitrophenol, which is yellow and can be easily detected spectrophotometrically .

Scientific Research Applications

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl alpha-D-glucopyranoside
  • 4-Nitrophenyl beta-D-glucopyranoside
  • 4-Nitrophenyl alpha-D-galactopyranoside
  • 4-Nitrophenyl beta-D-galactopyranoside

Uniqueness

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage, which makes it a suitable substrate for certain glycosidases that do not act on other similar compounds. This specificity allows for more precise studies of enzyme activity and kinetics .

Biological Activity

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (PNPG) is a synthetic glycoside that has garnered attention for its significant biological activity, particularly in enzymatic assays involving glycosidases. This compound serves as a substrate for various enzymes, allowing researchers to investigate carbohydrate metabolism and enzyme kinetics. This article delves into the biological activity of PNPG, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25NO13
  • Molecular Weight : Approximately 463.39 g/mol
  • Structure : PNPG features a nitrophenyl group linked to a glucopyranoside structure, enhancing its reactivity towards specific enzymes.

Enzymatic Activity

PNPG is primarily recognized for its role as a chromogenic substrate in biochemical assays. Its hydrolysis by glycosidase enzymes, particularly alpha-glucosidases, results in the release of glucose and 4-nitrophenol, which can be quantitatively measured spectrophotometrically.

The enzymatic cleavage of PNPG involves the following steps:

  • Substrate Binding : The enzyme binds to PNPG.
  • Hydrolysis Reaction : The glycosidic bond is cleaved, resulting in the formation of glucose and 4-nitrophenol.
  • Product Release : The products are released into the solution, allowing for measurement.

This mechanism is crucial for understanding the kinetics of glycosidases and carbohydrate metabolism.

Applications in Research

PNPG is utilized in various research contexts:

  • Enzyme Activity Assays : It serves as a substrate to quantify alpha-glucosidase activity, providing insights into enzyme efficiency and substrate affinity.
  • Carbohydrate Metabolism Studies : Researchers use PNPG to assess glucose uptake and utilization by cells, contributing to the understanding of metabolic pathways.
  • Kinetic Studies : Interaction studies have revealed kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), which are essential for characterizing enzyme-substrate interactions.

Comparative Analysis

The following table summarizes similar compounds and their key features:

Compound NameMolecular FormulaKey Features
4-Nitrophenyl alpha-D-glucosideC12H15NO8Simpler structure; used as a substrate for glycosidases
4-Nitrophenyl 4-O-alpha-D-galactopyranosideC18H25NO13Similar glycosidic bond; different sugar moiety
4-Nitrophenyl beta-D-glucosideC12H15NO8Different anomeric configuration; also used in enzymatic assays

Uniqueness : The distinctive feature of PNPG lies in the specific positioning of the nitrophenyl group on the sixth carbon of the glucopyranose unit, which enhances its reactivity and specificity towards certain enzymes compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the utility of PNPG in various experimental setups:

  • Glycosidase Kinetics :
    • A study demonstrated that PNPG effectively quantifies enzyme activity by measuring the release of 4-nitrophenol at specific time intervals, allowing for detailed kinetic analysis .
  • Carbohydrate Metabolism :
    • Research indicated that PNPG can be used to track glucose metabolism in cellular systems, providing insights into how cells utilize carbohydrates under different conditions .
  • Enzymatic Reaction Mechanisms :
    • Investigations into the hydrolysis mechanisms of PNPG revealed that pH significantly affects reaction rates, with alkaline conditions enhancing hydrolysis efficiency due to increased nucleophilic attack on the glycosidic bond .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUJSLZREARS-XCZSIQBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858194
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136734-56-0
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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